An In-depth Technical Guide to OVA (55-62) Peptide for Immunological Research
An In-depth Technical Guide to OVA (55-62) Peptide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ovalbumin (OVA) (55-62) peptide, with the amino acid sequence KVVRFDKL, is a well-characterized, subdominant H-2Kb-restricted epitope derived from chicken ovalbumin.[1] While it binds effectively to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, it notably fails to elicit a direct cytolytic T-cell response on its own.[2] However, it is capable of stimulating CD8+ T cells from mice previously immunized with the full ovalbumin protein.[3] This unique characteristic makes OVA (55-62) a valuable tool for dissecting the nuances of T-cell activation, immunodominance, and tolerance induction in preclinical models. This guide provides a comprehensive overview of the OVA (55-62) peptide, including its biochemical properties, immunological functions, and detailed experimental protocols for its application in research.
Core Properties and Specifications
The fundamental characteristics of the OVA (55-62) peptide are summarized in the table below, providing essential data for its use in experimental settings.
| Property | Value | Reference |
| Amino Acid Sequence | KVVRFDKL (Lys-Val-Val-Arg-Phe-Asp-Lys-Leu) | [1] |
| Origin | Chicken Ovalbumin (residues 55-62) | [2] |
| MHC Restriction | H-2Kb (Mouse MHC Class I) | [2] |
| Immunological Profile | Subdominant CD8+ T-cell epitope | [4] |
| H-2Kb Binding Affinity (IC50) | 18 nM | [5] |
Immunological Context and Mechanism of Action
The OVA (55-62) peptide plays a role in the adaptive immune response through its presentation by MHC class I molecules on the surface of antigen-presenting cells (APCs). The following diagram illustrates the canonical MHC class I antigen processing and presentation pathway, which is the mechanism by which peptides like OVA (55-62) are presented to CD8+ T-cells.
Caption: MHC Class I Antigen Presentation Pathway for OVA (55-62).
Despite its efficient binding to H-2Kb, the OVA (55-62) peptide is considered a subdominant epitope, meaning it elicits a less robust immune response compared to immunodominant epitopes like SIINFEKL (OVA 257-264).[4] While it fails to induce a cytolytic T-cell response when administered alone, it can effectively stimulate IFN-γ secretion from CD8+ T-cells isolated from mice that have been immunized with the whole OVA protein.[3][6] This suggests that while the peptide can be recognized by T-cells, it may lack the necessary co-stimulatory signals to induce full cytotoxic effector function, or that T-cells specific for this epitope are less frequent or have a lower affinity TCR.
Experimental Protocols
The OVA (55-62) peptide is a versatile tool for a range of immunological assays. Below are detailed methodologies for its application in T-cell stimulation and in vivo cytotoxicity assays.
T-Cell Stimulation Assay (IFN-γ ELISpot)
This protocol outlines the procedure for measuring the frequency of OVA (55-62)-specific, IFN-γ-secreting CD8+ T-cells from immunized mice.
Materials:
-
OVA (55-62) peptide (KVVRFDKL)
-
Splenocytes from OVA-immunized C57BL/6 mice
-
Complete RPMI-1640 medium
-
Murine IFN-γ ELISpot kit
-
96-well ELISpot plates
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot plate reader
Methodology:
-
Plate Preparation: Coat a 96-well ELISpot plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from OVA-immunized mice.
-
Cell Plating: Seed the splenocytes into the coated ELISpot plate at a density of 2-5 x 10^5 cells per well.
-
Peptide Stimulation: Add OVA (55-62) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Following incubation, wash the plate and add the biotinylated anti-IFN-γ detection antibody.
-
Visualization: Add streptavidin-HRP and a substrate solution to develop the spots.
-
Analysis: Count the spots using an ELISpot reader. Each spot represents an individual IFN-γ-secreting cell.
Caption: Workflow for IFN-γ ELISpot assay using OVA (55-62).
Quantitative Data Summary
The following table summarizes key quantitative data associated with the immunological response to the OVA (55-62) peptide.
| Parameter | Value | Experimental Context | Reference |
| H-2Kb Binding Affinity (IC50) | 18 nM | Competitive binding assay | [5] |
| IFN-γ Secreting Cells (Spot Forming Units / 10^6 splenocytes) | Variable, significantly above background in OVA-immunized mice | ELISpot assay following in vitro stimulation of splenocytes from OVA-immunized mice. | [6] |
| In Vivo Cytotoxicity | No significant lysis | In vivo cytotoxicity assay using peptide-pulsed target cells in naive mice. | [2] |
Logical Relationships and Interpretations
The immunological behavior of the OVA (55-62) peptide can be understood through a series of logical relationships that are crucial for experimental design and data interpretation.
Caption: Logical flow of OVA (55-62) immunological characteristics.
This diagram illustrates that while the OVA (55-62) peptide has a high binding affinity for H-2Kb, it is classified as a subdominant epitope, which in turn leads to a lack of a direct cytolytic T-cell response. However, its ability to bind allows for the stimulation of CD8+ T-cells that have been previously primed by the whole ovalbumin protein, resulting in the secretion of IFN-γ. This highlights the critical role of prior antigen exposure and the context of antigen presentation in determining the functional outcome of T-cell recognition.
Conclusion
The OVA (55-62) peptide is an invaluable reagent for researchers in immunology and drug development. Its well-defined biochemical and immunological properties, particularly its status as a subdominant epitope with high MHC binding affinity, provide a unique model system for studying the complex mechanisms of T-cell activation, tolerance, and the hierarchy of immune responses. The detailed protocols and data presented in this guide offer a solid foundation for the effective utilization of OVA (55-62) in a variety of experimental applications.
References
- 1. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes | Semantic Scholar [semanticscholar.org]
- 2. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 3. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 6. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
